molecular formula C29H28N2O3S2 B431162 1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE

1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE

Cat. No.: B431162
M. Wt: 516.7g/mol
InChI Key: YHLWLHHQKXIDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE typically involves multi-step organic reactions. The starting materials may include 4-ethoxyaniline, 4,4,8-trimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, quinoline derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, compounds like 1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE are investigated for their therapeutic potential. They may act on specific biological targets, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many biologically active compounds.

    4-ethoxyaniline: A precursor in the synthesis of various organic compounds.

    Phenoxyacetic acid: A common building block in organic synthesis.

Uniqueness

1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE stands out due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C29H28N2O3S2

Molecular Weight

516.7g/mol

IUPAC Name

1-[1-(4-ethoxyphenyl)imino-4,4,8-trimethyldithiolo[3,4-c]quinolin-5-yl]-2-phenoxyethanone

InChI

InChI=1S/C29H28N2O3S2/c1-5-33-22-14-12-20(13-15-22)30-28-26-23-17-19(2)11-16-24(23)31(29(3,4)27(26)35-36-28)25(32)18-34-21-9-7-6-8-10-21/h6-17H,5,18H2,1-4H3

InChI Key

YHLWLHHQKXIDSB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=C2C3=C(C(N(C4=C3C=C(C=C4)C)C(=O)COC5=CC=CC=C5)(C)C)SS2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=C(C(N(C4=C3C=C(C=C4)C)C(=O)COC5=CC=CC=C5)(C)C)SS2

Origin of Product

United States

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